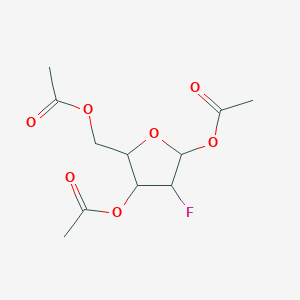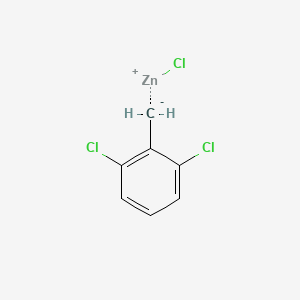
2,2,6,6-Tetrametil-3,5-dioxoheptan-4-ido de litio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is a chemical compound with the molecular formula C11H19LiO2 . It has a molecular weight of 190.21 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 . This indicates the presence of a lithium ion and a complex organic moiety in the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del 2,2,6,6-Tetrametil-3,5-dioxoheptan-4-ido de litio, centrándose en aplicaciones únicas:
Estudios Electro-luminiscentes
Este compuesto se utiliza como reactivo para la síntesis de Complejos bis-cicloiridiados que se estudian por sus propiedades electro-luminiscentes. Estas propiedades son significativas para el desarrollo de nuevos tipos de pantallas y sistemas de iluminación .
Síntesis de Complejos Alquilídeno Imido Catiónicos
Sirve como reactivo en la formación de complejos alquilídeno imido catiónicos. Estos complejos tienen aplicaciones potenciales en catálisis y química organometálica .
Desarrollo de Ligandos Poliaromáticos
El compuesto se utiliza en la creación de ligandos poliaromáticos que contienen pireno. Dichos ligandos se pueden aplicar en la construcción de estructuras moleculares complejas con propiedades específicas .
Complejos de Platino Mono-Ciclometalados
Está involucrado en la síntesis de complejos de platino mono-ciclometalados, que se investigan por su uso potencial en terapia contra el cáncer e imagenología .
Síntesis de α-Aril-β-Dicetonas
El this compound se utiliza en la síntesis de α-aril-β-dicetonas, que son intermediarios importantes en la síntesis orgánica y la investigación farmacéutica .
Ligando Auxiliar en Complejos de Iridio (III)
Este compuesto actúa como un ligando auxiliar en la síntesis de complejos de iridio (III) emisores de color naranja, que tienen aplicaciones en diodos orgánicos emisores de luz (OLED) .
Reacción Compleja de Quelato para la Extracción de Iones de Litio
Está involucrado en una reacción compleja de quelato con el ion bencildimetiltetradecilamonio para formar una suspensión de fase de ion-asociado para la extracción de iones de litio de las soluciones .
Intercambio Aluminio-Hidrógeno
Las bases relacionadas de aluminato de litio TMP pueden realizar el intercambio aluminio-hidrógeno en varios sustratos aromáticos, mostrando su versatilidad en la química sintética .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
It is known that this compound can be used as an organic synthesis raw material .
Biochemical Pathways
It is known that this compound can be used in various applications including organic synthesis , suggesting that it may influence a variety of biochemical pathways.
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide involves the reaction of 2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid with lithium hydroxide.", "Starting Materials": [ "2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve 2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid in a suitable solvent such as tetrahydrofuran (THF).", "Add lithium hydroxide to the solution and stir for several hours at room temperature.", "Filter the resulting mixture to remove any insoluble impurities.", "Evaporate the solvent under reduced pressure to obtain Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide as a white solid." ] } | |
Número CAS |
22441-13-0 |
Fórmula molecular |
C11H20LiO2 |
Peso molecular |
191.2 g/mol |
Nombre IUPAC |
lithium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H2,1-6H3; |
Clave InChI |
GSPVGSMROLCBGA-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C |
SMILES canónico |
[Li].CC(C)(C)C(=O)CC(=O)C(C)(C)C |
Otros números CAS |
22441-13-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



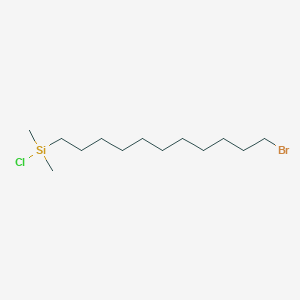
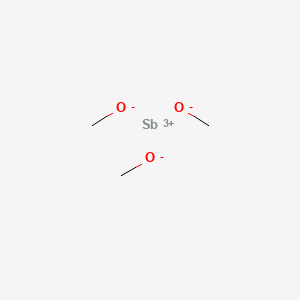

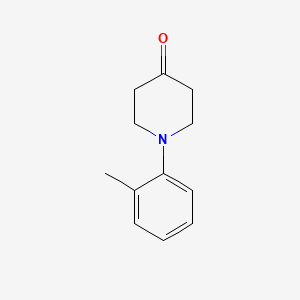
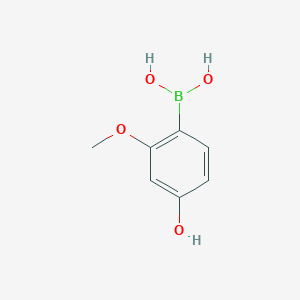
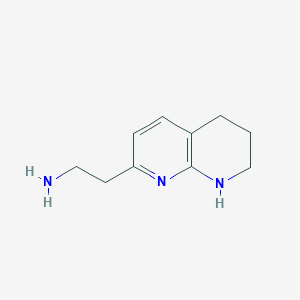
![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)
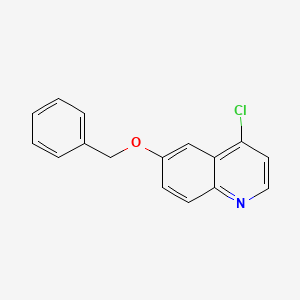

![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)
![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)
